3-(Iodomethyl)pyridine hydroiodide

Description

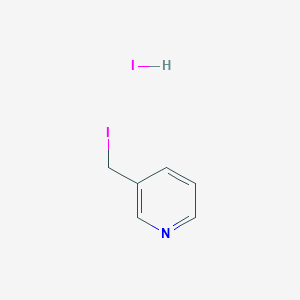

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(iodomethyl)pyridine;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6IN.HI/c7-4-6-2-1-3-8-5-6;/h1-3,5H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQXGQCFFKMGOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CI.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7I2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583808 | |

| Record name | 3-(Iodomethyl)pyridine--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69966-59-2 | |

| Record name | 3-(Iodomethyl)pyridine--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Iodomethyl)pyridine hydriodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Iodomethyl)pyridine hydroiodide: Synthesis, Properties, and Applications in Drug Development

Executive Summary

This technical guide provides a comprehensive overview of 3-(Iodomethyl)pyridine hydroiodide, a critical heterocyclic building block in modern organic synthesis and medicinal chemistry. The document delves into its chemical and physical properties, established synthetic methodologies, characteristic reactivity, and significant applications, particularly within the realm of drug discovery and development. Emphasis is placed on the causality behind its utility, focusing on the unique reactivity of the iodomethyl group which renders it an exceptional electrophile for introducing the 3-pyridylmethyl moiety into complex molecular architectures. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile reagent.

Compound Identification and Properties

Chemical Identifiers

The unambiguous identification of a chemical reagent is paramount for reproducibility and safety in a research setting. The key identifiers for this compound are consolidated below.

| Identifier | Value |

| CAS Number | 69966-59-2[1][2] |

| IUPAC Name | 3-(iodomethyl)pyridine;hydroiodide |

| Molecular Formula | C₆H₇I₂N[1][2] |

| Molecular Weight | 346.94 g/mol [1][2] |

| SMILES | C1=CC(=CN=C1)CI.I[1] |

| InChI Key | BAQXGQCFFKMGOQ-UHFFFAOYSA-N |

Physical and Chemical Properties

The physicochemical properties of this compound dictate its handling, storage, and application in synthesis. It is a white crystalline solid whose salt form enhances its solubility in polar solvents.[1]

| Property | Value | Source |

| Appearance | White crystalline solid | [1] |

| Melting Point | 191-195 °C | [1][3] |

| Solubility | Highly soluble in water; soluble in polar organic solvents (e.g., alcohols, ethers).[1] | [1][4] |

| Stability | Reported to be unstable in the presence of air and light.[1] | [1] |

| Storage | Store sealed in a dry environment at 2-8°C.[1] | [1] |

Synthesis of this compound

Theoretical Basis and Mechanistic Considerations

The synthesis of this compound typically leverages well-established nucleophilic substitution principles. The two primary routes involve either the conversion of a more readily available precursor, such as 3-(chloromethyl)pyridine, via a Finkelstein-type reaction or the direct conversion of 3-pyridinemethanol. The hydroiodide salt form arises from the reaction conditions, which typically involve an excess of hydroiodic acid, protonating the basic nitrogen of the pyridine ring.

Common Synthetic Routes

Two prevalent methods for the preparation of this reagent are outlined below. The choice of method often depends on the availability and cost of the starting materials.

-

Halogen Exchange (Finkelstein Reaction): This is a classic and efficient method for preparing iodoalkanes. 3-(Chloromethyl)pyridine hydrochloride, a common starting material, is treated with an iodide salt (e.g., NaI) in a polar aprotic solvent like acetone. The equilibrium is driven towards the product because sodium iodide is soluble in acetone while the resulting sodium chloride is not, causing it to precipitate out of the solution. An alternative is the use of hydroiodic acid.[5]

-

From 3-Pyridinemethanol: This route involves the direct conversion of the hydroxyl group of 3-pyridinemethanol into an iodide. This is typically achieved by reaction with hydrogen iodide (HI).[1] The reaction proceeds via protonation of the alcohol to form a good leaving group (water), followed by nucleophilic attack by the iodide ion.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives - Google Patents [patents.google.com]

- 4. CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine - Google Patents [patents.google.com]

- 5. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 3-(Iodomethyl)pyridine Hydroiodide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 3-(Iodomethyl)pyridine hydroiodide, a key building block in modern medicinal chemistry and organic synthesis. Its unique structural features and reactivity make it a valuable intermediate in the development of novel therapeutic agents and other functional organic molecules. This document will delve into its fundamental characteristics, spectroscopic profile, reactivity, and a detailed, field-proven synthetic protocol.

Core Molecular and Physical Characteristics

This compound is a halogenated heterocyclic salt with the chemical formula C₆H₇I₂N.[1][2][3] It presents as a white to off-white crystalline solid, a physical state indicative of its ionic nature and the strong intermolecular forces within its crystal lattice.[1]

The structure consists of a pyridine ring substituted at the 3-position with an iodomethyl group. The nitrogen atom of the pyridine ring is protonated and forms an ionic bond with an iodide anion.[1][4] This salt formation significantly influences the compound's physical and chemical properties compared to its free base form.

Summary of Physical Properties

For ease of reference, the key physical and chemical identifiers for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇I₂N | [1][2][3] |

| Molecular Weight | 346.94 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 191-195 °C | [2] |

| CAS Number | 69966-59-2 | [2][3] |

Spectroscopic and Structural Characterization

A thorough understanding of the spectroscopic signature of this compound is crucial for its identification and for monitoring reactions in which it is a reactant or product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The protonation of the pyridine nitrogen has a significant deshielding effect on the aromatic protons, resulting in downfield chemical shifts in the ¹H NMR spectrum compared to the neutral pyridine analogue.[1]

-

¹H NMR: The proton ortho to the protonated nitrogen (H-2) is the most deshielded, appearing at approximately 8.8-9.0 ppm.[1] The other aromatic protons of the pyridine ring will also exhibit downfield shifts. The methylene protons of the iodomethyl group are also expected to have a characteristic chemical shift.

-

¹³C NMR: Similar to the proton signals, the carbon atoms of the pyridine ring will be deshielded due to the positive charge on the nitrogen atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides valuable information about its functional groups and bonding.

-

N-H⁺ Stretching: The formation of the hydroiodide salt results in a broad absorption band in the 2500-3000 cm⁻¹ region, which is characteristic of the N-H⁺ stretching vibration and is broadened due to hydrogen bonding with the iodide anion.[1]

-

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the pyridine ring are typically observed in the 3000-3100 cm⁻¹ range.[1]

-

C=C and C=N Stretching: The stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region.[1]

-

C-I Stretching: A diagnostic band for the carbon-iodine bond can be found in the 500-600 cm⁻¹ region of the spectrum.[1]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the fragmentation pattern of this compound. Under positive ion electrospray ionization (ESI+), the molecular ion peak is observed at m/z 347, corresponding to [M+H]⁺, where M is the neutral molecular weight of the free base.[1]

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by the presence of the iodomethyl group, which is an excellent leaving group in nucleophilic substitution reactions.[1]

Nucleophilic Substitution Reactions

The primary mode of reactivity for this compound is its participation in Sₙ2 reactions. The carbon atom of the iodomethyl group is electrophilic and readily attacked by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity makes it a versatile reagent for introducing the 3-pyridylmethyl moiety into various molecular scaffolds, a common strategy in the synthesis of pharmaceuticals and agrochemicals.[1]

The general workflow for a typical nucleophilic substitution reaction is depicted below:

Caption: Generalized workflow for nucleophilic substitution.

Synthesis of this compound

A common and reliable method for the synthesis of this compound is the reaction of 3-pyridinemethanol with hydroiodic acid.[5] This reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the alcohol is protonated to form a good leaving group (water), which is then displaced by the iodide ion.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for use by trained professionals in a properly equipped chemical laboratory. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Materials:

-

3-Pyridinemethanol

-

Hydroiodic acid (57% in water)

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-pyridinemethanol in a minimal amount of hydroiodic acid (57% in water).

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting material and impurities.

-

Drying: Dry the purified product under vacuum to obtain this compound as a crystalline solid.

Synthesis Workflow and Mechanistic Rationale

The synthesis proceeds through a series of well-understood steps, as illustrated in the following diagram:

Caption: Key steps in the synthesis of this compound.

Expertise & Experience Insights: The use of hydroiodic acid serves a dual purpose: it acts as a proton source to activate the hydroxyl group for substitution and as a source of the iodide nucleophile. The reflux conditions provide the necessary activation energy for the reaction to proceed at a reasonable rate. The precipitation from the reaction mixture upon cooling and the subsequent wash with a non-polar solvent like diethyl ether is an effective method for isolating and purifying the polar, ionic product.

Applications in Drug Discovery and Development

Pyridine and its derivatives are ubiquitous scaffolds in medicinal chemistry, appearing in a vast array of approved drugs.[6][7][8] The pyridine ring is a polar and ionizable aromatic system that can enhance the solubility and bioavailability of drug candidates.[6] this compound is a particularly valuable intermediate because the iodomethyl group provides a reactive handle for the facile introduction of the 3-pyridylmethyl moiety into lead compounds. This allows for the systematic exploration of structure-activity relationships (SAR) by modifying the linker and the groups attached to the pyridine ring.[9] The pyridine nitrogen can also participate in hydrogen bonding interactions with biological targets, further enhancing its utility in drug design.

Safety, Handling, and Storage

This compound is an irritant to the eyes, respiratory system, and skin.[2] It is crucial to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[5]

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed when not in use.[3]

Conclusion

This compound is a versatile and reactive building block with significant applications in organic synthesis and drug discovery. Its well-defined physical and chemical properties, coupled with its straightforward synthesis, make it an invaluable tool for medicinal chemists and researchers. A thorough understanding of its characteristics, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). [Source not further specified]

- From Pyrylium to Pyridinium Salts: Understanding Physicochemical Fe

- From Pyrylium to Pyridinium Salts: Understanding Physicochemical Fe

- The Role of Pyridine Intermediates in Modern Drug Discovery. [Source not further specified]

- Synthesis of pyridine derivatives for diverse biological activity profiles: A review.

- Synthesis of a New Series of Pyridine and Fused Pyridine Deriv

- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.

- CAS 69966-59-2: 3-(iodomethyl)pyridine hydriodide. CymitQuimica.

- Buy this compound | 69966-59-2. Smolecule.

- 3-(Iodomethyl)pyridine hydriodide 96%. Sigma-Aldrich.

- 69966-59-2 | this compound. ChemScene.

- Pyridine. Wikipedia.

- 3-(Iodomethyl)pyridine hydriodide | CAS 69966-59-2. SCBT - Santa Cruz Biotechnology.

- This compound | 69966-59-2. Benchchem.

- Some Chemistry of PYRIDINIUM IONS.

- Pyridine: Uses, Structure & pKa. StudySmarter.

- S1 Rhodium-Catalyzed One-Pot Synthesis of Substituted Pyridine Derivatives from α,β-Unsatur

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

- Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI.

- 3-(Iodomethyl)pyridine hydriodide 96%. Sigma-Aldrich.

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.

- 3-(IODOMETHYL)PYRIDINE HYDRIODIDE. ChemBK.

- Buy 3-(IODOMETHYL)PYRIDINE HYDRIODIDE from HANGZHOU LEAP CHEM CO., LTD. ECHEMI.

- 3-Pyridinemethanol synthesis. ChemicalBook.

- CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.

- Highlights from the Special Issue Titled “Recent Advances in Organic Chemistry: Molecules Synthesis and Reactions”. MDPI.

- Single-Step Regioselective Oxidative Iodination of Tetrahydrocarbazoles using Periodic Acid in Methanol.

- Ortho-iodination of aromatic carboxylic acids in aqueous media.

- US6437120B1 - Process for preparing pyridinemethanol compounds.

- Support inform

- 3-(IODOMETHYL)PYRIDINE HYDRIODIDE | 69966-59-2. ChemicalBook.

- Photoelectrocatalytic oxidation of 3-pyridinemethanol to 3-pyridinemethanal and vitamin B3 by TiO2 nanotubes. Catalysis Science & Technology (RSC Publishing).

- Selective reduction of biomass by hydriodic acid and its in situ regeneration

- Special Issue “Feature Review Papers in Organic Synthesis”. PMC - NIH.

- Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. MDPI.

- Special Issue : Organometallic Compounds: Design, Synthesis and Application: 2nd Edition. [Source not further specified]

Sources

- 1. Buy this compound | 69966-59-2 [smolecule.com]

- 2. 3-(Iodomethyl)pyridine hydriodide 96 69966-59-2 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. CAS 69966-59-2: 3-(iodomethyl)pyridine hydriodide [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. sarchemlabs.com [sarchemlabs.com]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Solubility and Stability of 3-(Iodomethyl)pyridine hydroiodide

This guide provides a comprehensive technical overview of the critical physicochemical properties of 3-(Iodomethyl)pyridine hydroiodide, focusing on its solubility and chemical stability. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols to empower users to effectively handle, analyze, and formulate with this versatile heterocyclic building block.

Introduction

This compound is a pyridinium salt of significant interest in synthetic and medicinal chemistry. Its utility as a reactive intermediate for the introduction of a pyridyl-methyl moiety into various molecular scaffolds underpins its application in the synthesis of novel therapeutic agents and other functional organic molecules.[1] A thorough understanding of its solubility and stability is paramount for its efficient use in research and development, ensuring reproducibility of experimental results and the quality of downstream products.

Chemical Identity and Physicochemical Properties

This compound is a white to off-white crystalline solid.[2] The presence of the hydroiodide salt enhances its polarity and influences its physical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇I₂N | |

| Molecular Weight | 346.94 g/mol | |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 191-195 °C (lit.) | |

| Structure |  | (Structure generated based on IUPAC name) |

Note: The image is a representative 2D structure of this compound.

Solubility Profile

The solubility of this compound is a critical parameter for its application in solution-phase reactions and for the development of liquid formulations. As a pyridinium salt, its solubility is governed by the interplay of lattice energy and the solvation energy of its constituent ions.

Theoretical Considerations for Solubility

The general rule of "like dissolves like" provides a qualitative prediction of solubility. As an ionic compound, this compound is expected to be more soluble in polar solvents that can effectively solvate the pyridinium cation and the iodide anion. Its solubility in water is anticipated to be high due to the strong ion-dipole interactions with water molecules. In organic solvents, its solubility is expected to correlate with the solvent's polarity, with higher solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF) compared to non-polar solvents (e.g., hexane, toluene).

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Strong hydrogen bonding and ion-dipole interactions effectively solvate the ions.[2] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | High dipole moments can solvate ions, but the absence of hydrogen bond donation may limit solubility compared to protic solvents. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | Weak van der Waals forces are insufficient to overcome the high lattice energy of the salt.[2] |

Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various solvents at different temperatures.

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved particles.

-

Accurately dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC method (see Section 4.0).

-

Calculate the solubility in units of g/L or mol/L, taking into account the dilution factor.

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Caption: Workflow for quantitative solubility determination.

Chemical Stability

The stability of this compound is a critical attribute that influences its shelf-life, handling requirements, and its suitability for use in various applications. The molecule possesses several moieties that could be susceptible to degradation under different environmental conditions.

Known and Predicted Instabilities

-

Photosensitivity: The presence of the iodomethyl group and the pyridinium ring suggests potential sensitivity to light.[2] Photodegradation can occur through homolytic cleavage of the carbon-iodine bond, leading to the formation of radical species and subsequent degradation products.

-

Thermal Stability: While the melting point is relatively high, prolonged exposure to elevated temperatures could lead to decomposition.

-

Hydrolytic Stability: The iodomethyl group is a good leaving group and can be susceptible to nucleophilic attack by water, particularly at non-neutral pH. The pyridinium ring itself can be susceptible to hydroxide attack under alkaline conditions.

-

Oxidative Stability: The iodide counter-ion and the pyridine ring can be susceptible to oxidation.

Forced Degradation Studies: A Framework

Forced degradation (or stress testing) studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[3] The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[4][5]

The goal is to induce a level of degradation (typically 5-20%) to ensure that the analytical method can detect and resolve the degradation products from the parent compound. A control sample, protected from the stress condition, should be analyzed in parallel.

-

Solid State: Expose a thin layer of the solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[6]

-

Solution State: Prepare a solution of the compound in a suitable solvent (e.g., water or methanol) and expose it to the same light conditions.

-

Control: A sample protected from light (e.g., wrapped in aluminum foil) should be stored under the same temperature and humidity conditions.

-

Solid State: Store the solid compound at elevated temperatures (e.g., 60°C, 80°C) for a defined period.

-

Solution State: Heat a solution of the compound at a suitable temperature (e.g., 60°C) for a defined period.

-

Prepare solutions of the compound in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and water (neutral).

-

Store the solutions at room temperature and at an elevated temperature (e.g., 60°C).

-

At appropriate time points, withdraw samples, neutralize them if necessary, and analyze.

-

Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) in a suitable solvent.

-

Store the solution at room temperature.

-

Monitor the degradation over time.

Caption: Framework for forced degradation studies.

Plausible Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are plausible:

-

Hydrolysis: Nucleophilic substitution of the iodide by a hydroxyl group to form 3-(hydroxymethyl)pyridine. This is likely to be accelerated under basic conditions.

-

Photodegradation: Homolytic cleavage of the C-I bond to form a pyridylmethyl radical, which could then dimerize or react with other species.

-

Oxidation: Oxidation of the iodide to iodine, or potential oxidation of the pyridine ring.

Analytical Methodology for Stability Assessment

A validated stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of this compound and for detecting and quantifying any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.[7]

Development of a Stability-Indicating HPLC Method

-

Column: A reversed-phase C18 column is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended to achieve good separation of the polar parent compound and potentially less polar degradation products.

-

Detection: UV detection at a wavelength where the pyridine ring shows strong absorbance (e.g., around 260 nm).

-

Method Development: The method should be developed using a mixture of the unstressed compound and samples from the forced degradation studies to ensure that all degradation products are well-resolved from the parent peak and from each other.

Method Validation

The developed method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Safe Handling and Storage

This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is recommended to handle the compound in a well-ventilated area or a fume hood.

Based on its known instabilities, this compound should be stored in a cool, dry, and dark place, away from light and sources of heat.[2] Storing under an inert atmosphere (e.g., argon or nitrogen) may also be beneficial to prevent degradation from air and moisture.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. By following the outlined experimental protocols, researchers can generate the necessary data to confidently use this important building block in their synthetic and developmental endeavors. A thorough characterization of its physicochemical properties is a critical step in ensuring the success and reproducibility of research and development activities involving this compound.

References

-

Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880.

-

Atlas Material Testing Technology LLC. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.

-

Committee for Proprietary Medicinal Products (CPMP). (1998, January). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.

-

European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.

-

European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.

-

ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products.

-

ECA Academy. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products.

-

European Medicines Agency. (n.d.). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.

-

European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products.

-

U.S. Food and Drug Administration. (2018, August 24). Q1A(R2) Stability Testing of New Drug Substances and Products.

-

MedCrave. (2016, December 14). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.

-

MedCrave. (2016, December 14). Forced Degradation Studies.

-

Royal Society of Chemistry. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity.

-

U.S. Food and Drug Administration. (n.d.). Q1B Photostability Testing of New Drug Substances and Products.

-

ResearchGate. (n.d.). Structures, acronyms and primary biodegradation rates of N-alkylpyridinium chlorides.

-

Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies.

-

PubMed Central. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.

-

National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.

-

Scilit. (2025, February 11). A Mini-Review on Pyridine—A Versatile Compound in the Field of Therapeutic Agents.

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

PubMed Central. (2023, May 18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.

-

Agency for Toxic Substances and Disease Registry. (n.d.). Chapter 6: Analytical Methods.

-

ResearchGate. (n.d.). (PDF) Microbial biodegradation and metabolite toxicity of three pyridinium-based cation ionic liquids.

-

OUCI. (n.d.). Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review.

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

-

Cayman Chemical. (n.d.). PRODUCT INFORMATION.

-

National Institutes of Health. (n.d.). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent.

-

ACS Publications. (2022, July 14). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach.

-

National Institutes of Health. (n.d.). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach.

-

ResearchGate. (n.d.). Thermal stability of N-alkylpyridinium chlorides and tetrachloroferrates 1-10.

- Unknown Source. (2023, August 31). Solubility of Organic Compounds.

-

Semantic Scholar. (2010, March 19). Preparation and Identification of Some New Pyridinium Salts.

-

PubMed Central. (n.d.). Primary vs. Secondary Alkylpyridinium Salts: A Comparison under Electrochemical and Chemical Reduction Conditions.

-

ResearchGate. (n.d.). The scope of N‐alkyl pyridinium salts.a,b [a] Reaction conditions: 1....

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.

-

ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5.

- Unknown Source. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.

-

Sigma-Aldrich. (n.d.). 3-(Iodomethyl)pyridine hydriodide 96%.

-

ChemBK. (n.d.). This compound.

-

ChemicalBook. (n.d.). 3-(Aminomethyl)pyridine(3731-52-0) 1H NMR spectrum.

-

Al-Nahrain Journal of Science. (n.d.). Preparation and Identification of Some New Pyridinium Salts.

-

MDPI. (2024, January 10). Improvement of the Thermal Stability and Aqueous Solubility of Three Matrine Salts Assembled by the Similar Structure Salt Formers.

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ema.europa.eu [ema.europa.eu]

- 5. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. ema.europa.eu [ema.europa.eu]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

An In-Depth Technical Guide to the Safe Handling of 3-(Iodomethyl)pyridine hydroiodide

This guide provides a comprehensive overview of the safety protocols and handling precautions for 3-(Iodomethyl)pyridine hydroiodide (CAS No. 69966-59-2). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven methodologies to ensure safe and effective use in a laboratory setting.

Introduction and Physicochemical Profile

This compound is a halogenated heterocyclic building block essential in various organic synthesis pathways, particularly in medicinal chemistry and the development of novel pharmaceuticals and agrochemicals.[1] Its utility stems from the reactive iodomethyl group, which readily participates in nucleophilic substitution reactions, allowing for the introduction of the pyridine moiety into larger molecular frameworks.[1][2]

However, its reactivity also necessitates a thorough understanding of its properties and hazards. The compound is a hydroiodide salt, which enhances its solubility in polar solvents but also contributes to its acidic and corrosive nature.[2] It is classified as an irritant and requires stringent adherence to safety protocols.[3][4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 69966-59-2 | [6][7] |

| Molecular Formula | C₆H₇I₂N | [1][2] |

| Molecular Weight | 346.94 g/mol | [1][6] |

| Appearance | White crystalline solid | [1][3] |

| Melting Point | 191-195 °C | [5][7] |

| Solubility | Readily soluble in water and common organic solvents (e.g., alcohols, ethers).[2][3] | [2][3] |

| Stability | Unstable to air and light.[3][5] | [3][5] |

Hazard Identification and Risk Assessment

The primary hazards associated with this compound are its irritant and corrosive properties.[3][5] As an organic halogen compound, it can cause significant irritation upon contact with the skin, eyes, and respiratory tract.[3][4][5] A formal risk assessment must be conducted before any new procedure involving this compound is undertaken.

Table 2: GHS Hazard Classification

| Hazard Class | GHS Code | Description | Source(s) |

| Skin Irritation | H315 | Causes skin irritation. | [4] |

| Eye Irritation | H319 | Causes serious eye irritation. | [4] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | [4] |

| Signal Word | Warning |

The causality behind these hazards is twofold:

-

Pyridine Moiety: Pyridine and its derivatives can be readily absorbed and may have systemic effects.

-

Iodomethyl Group & Hydroiodide Salt: The reactive iodomethyl group and the acidic nature of the hydroiodide salt contribute to its corrosive and irritant effects on mucous membranes and skin.[3][5]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering and administrative controls over sole reliance on PPE, is mandatory. The "Hierarchy of Controls" is the guiding principle for mitigating exposure.

Caption: Hierarchy of Controls for managing chemical risk.

3.1. Engineering Controls

-

Fume Hood: All handling of this compound solid and its solutions must be performed inside a certified chemical fume hood to mitigate inhalation risk.[8][9][10] The compound is classified as a respiratory irritant (H335).[4]

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.[8][11]

-

Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[10][12][13]

3.2. Personal Protective Equipment (PPE)

The selection of PPE is dictated by the identified hazards. It is the last line of defense and must be used in conjunction with the engineering controls listed above.

Table 3: Recommended Personal Protective Equipment

| Protection | Specification | Rationale | Source(s) |

| Eye/Face | Chemical safety goggles. A face shield is recommended when handling larger quantities. | Protects against splashes and airborne particles, addressing the H319 "serious eye irritation" hazard. | [9][12][14] |

| Hand | Nitrile or neoprene gloves. Check manufacturer's breakthrough time. | Prevents skin contact, addressing the H315 "skin irritation" hazard. | [3][9][12][14] |

| Body | A flame-retardant lab coat, fully buttoned, with closed-toe shoes. | Protects skin from accidental spills and contamination. | [3][12][14] |

| Respiratory | A NIOSH-approved N95 dust mask should be used when weighing the solid to prevent inhalation of fine particles. | Addresses the H335 "respiratory irritation" hazard, especially for aerosolized powder. |

Standard Operating Procedure (SOP) for Handling

This SOP outlines the workflow for the safe handling of this compound, from initial preparation to final cleanup.

Caption: Step-by-step safe handling workflow.

4.1. Pre-Handling Checks

-

Confirm that the chemical fume hood is operational and has a valid certification.

-

Don all required PPE as specified in Table 3.

-

Assemble all necessary glassware, spatulas, and solvents within the fume hood to minimize movement in and out of the containment area.

-

Ensure waste containers are properly labeled and accessible within the hood.

4.2. Weighing and Dispensing

-

Place the reagent bottle on a tared analytical balance inside the fume hood.

-

To prevent generating dust, do not pour the solid. Use a clean spatula to carefully transfer the desired amount of this compound to a weigh boat or directly into the reaction vessel.

-

Immediately and securely close the main reagent bottle.[12][15]

4.3. Preparing Solutions

-

Add the weighed solid to the reaction vessel containing the solvent.

-

Perform additions slowly and with gentle stirring to control any potential exothermic reactions.

-

Keep the vessel covered as much as possible during the process.

4.4. Post-Handling and Decontamination

-

Thoroughly clean all glassware and equipment that came into contact with the chemical.

-

Wipe down the interior surfaces of the fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.

-

Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.[8][16]

Storage and Stability

Proper storage is critical to maintaining the integrity of the reagent and ensuring safety.

-

Container: Store in the original, tightly sealed container.[11][12][14]

-

Environment: The storage location must be a cool, dry, dark, and well-ventilated area.[3][5][8] The compound is known to be unstable to light and air, which can cause degradation.[3][5]

-

Incompatibilities: Store away from strong oxidizing agents, flammable materials, and sources of ignition.[3][5][15]

Emergency Protocols

In the event of an accidental release or exposure, immediate and correct action is crucial.

6.1. Spill Management

-

Small Spill (in fume hood):

-

Large Spill (outside fume hood):

-

Evacuate the immediate area and alert colleagues.

-

Contact your institution's Environmental Health & Safety (EHS) department immediately.

-

Prevent entry into the contaminated area.

-

6.2. Personnel Exposure

Table 4: First-Aid Measures for Personnel Exposure

| Exposure Route | Action | Source(s) |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [8][12][13][14] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. Seek medical attention if irritation develops or persists. | [8][12][13][14] |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [8][12][14] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 glasses of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [12][14] |

Waste Disposal

All waste containing this compound, including contaminated consumables (gloves, weigh boats, paper towels) and residual chemical, must be disposed of as hazardous chemical waste.[8][12]

-

Collect all waste in a clearly labeled, sealed, and puncture-proof container.

-

Follow all local, state, and federal regulations for hazardous waste disposal.[3][8][12]

-

Never dispose of this chemical down the drain.[8]

Conclusion

This compound is a valuable reagent whose utility is matched by its potential hazards. A thorough understanding of its irritant properties and instability is paramount. By adhering to the principles of the hierarchy of controls—prioritizing engineering solutions like fume hoods, mandating correct PPE, and following established SOPs—researchers can handle this compound safely and effectively. Proactive safety is not a barrier to research; it is the foundation upon which reliable and reproducible science is built.

References

- ChemBK. (2024). This compound.

- Smolecule. (n.d.). Buy this compound | 69966-59-2.

- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.

- Durham Tech. (n.d.). Iodine Safety Data Sheet.

- CLEAPSS Science. (n.d.). Student safety sheets 56 Iodine.

- CymitQuimica. (n.d.). CAS 69966-59-2: 3-(iodomethyl)pyridine hydriodide.

- TCI America. (2018). Safety Data Sheet for 3-(Chloromethyl)pyridine Hydrochloride.

- Sigma-Aldrich. (n.d.). 3-(Iodomethyl)pyridine hydriodide 96%.

- ChemScene. (n.d.). 69966-59-2 | this compound.

- Apollo Scientific. (2023). Pyridine Safety Data Sheet.

- Duke SMIF. (2018). Standard Operating Procedure for work with Iodine.

- Chemical Label. (n.d.). 3-(Iodomethyl)pyridine hydriodide.

- TCI Chemicals. (2025). Safety Data Sheet for Pyridine Hydroiodide.

- ChemBK. (2024). 3-(IODOMETHYL)PYRIDINE HYDRIODIDE - Risk and Safety.

- Penta Chemicals. (2024). Pyridine - SAFETY DATA SHEET.

- ChemicalBook. (n.d.). 3-(IODOMETHYL)PYRIDINE HYDRIODIDE | 69966-59-2.

- Jubilant Ingrevia Limited. (n.d.). 3-(Hydroxymethyl)pyridine Safety Data Sheet.

Sources

- 1. Buy this compound | 69966-59-2 [smolecule.com]

- 2. CAS 69966-59-2: 3-(iodomethyl)pyridine hydriodide [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. chemical-label.com [chemical-label.com]

- 5. chembk.com [chembk.com]

- 6. chemscene.com [chemscene.com]

- 7. 3-(IODOMETHYL)PYRIDINE HYDRIODIDE | 69966-59-2 [amp.chemicalbook.com]

- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 9. science.cleapss.org.uk [science.cleapss.org.uk]

- 10. smif.pratt.duke.edu [smif.pratt.duke.edu]

- 11. pentachemicals.eu [pentachemicals.eu]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. durhamtech.edu [durhamtech.edu]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. jubilantingrevia.com [jubilantingrevia.com]

The Strategic Utility of 3-(Iodomethyl)pyridine Hydroiodide in Synthetic Chemistry: A Technical Guide

Introduction: The Prominence of the Pyridyl Scaffold in Modern Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of FDA-approved drugs and biologically active natural products. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its capacity for a diverse range of chemical modifications, make it an invaluable component in the design of novel therapeutic agents. The strategic introduction of a pyridyl moiety can significantly influence a molecule's pharmacological profile, affecting its binding affinity, metabolic stability, and pharmacokinetic properties. This guide provides an in-depth technical overview of 3-(Iodomethyl)pyridine hydroiodide, a versatile and highly reactive building block that serves as a gateway to a multitude of 3-substituted pyridine derivatives, particularly in the realm of neuropharmacology and beyond.

Physicochemical Properties and Handling of this compound

This compound is a white to off-white crystalline solid.[1] Its salt form enhances its stability and solubility in polar solvents, a crucial attribute for many synthetic applications.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇I₂N | [3] |

| Molecular Weight | 346.94 g/mol | |

| Melting Point | 191-195 °C | [4] |

| Solubility | Soluble in water and common organic solvents like alcohols and ethers. | [1] |

Safety and Handling: this compound is an irritant to the eyes, skin, and respiratory system.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[1] The compound is unstable in the presence of air and light and should be stored in a cool, dry, and dark place.[1]

Synthesis of this compound: A Practical Approach

The preparation of this compound is most commonly achieved through the iodination of 3-pyridinemethanol. This method offers a straightforward and efficient route to this valuable building block.

Experimental Protocol: Synthesis from 3-Pyridinemethanol

This protocol details the conversion of 3-pyridinemethanol to this compound via an iodomethylation reaction.[1]

Materials:

-

3-Pyridinemethanol

-

Hydroiodic acid (57% in water)

-

Anhydrous diethyl ether

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-pyridinemethanol (1.0 equivalent) in a minimal amount of cold hydroiodic acid.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully add anhydrous diethyl ether to the reaction mixture to precipitate the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold diethyl ether to remove any unreacted starting material and impurities.

-

Dry the product under vacuum to yield this compound as a crystalline solid.

Causality Behind Experimental Choices:

-

The use of hydroiodic acid serves as both the iodine source and the acid catalyst for the nucleophilic substitution of the hydroxyl group.

-

Performing the initial stage of the reaction at 0 °C helps to control the exothermic nature of the reaction.

-

Precipitation with a non-polar solvent like diethyl ether is an effective method for isolating the ionic product from the reaction mixture.

The Core Reactivity: Nucleophilic Substitution via the SN2 Mechanism

The synthetic utility of this compound stems from the high reactivity of the iodomethyl group towards nucleophilic attack. The carbon-iodine bond is relatively weak, and iodide is an excellent leaving group, making the methylene carbon highly susceptible to substitution. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[5]

In an SN2 reaction, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack).[6][7] This concerted process, where the new bond forms as the old one breaks, leads to an inversion of stereochemistry at the reaction center, if it is chiral.[7] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[8]

Applications in the Synthesis of Bioactive Molecules

The 3-pyridylmethyl moiety is a key pharmacophore in a number of neurologically active compounds, particularly ligands for nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a variety of physiological processes and are therapeutic targets for conditions such as Alzheimer's disease, Parkinson's disease, and nicotine addiction. This compound serves as a crucial building block for the synthesis of these and other important pharmaceutical agents.

N-Alkylation: Synthesis of 3-(Aminomethyl)pyridine Derivatives

The reaction of this compound with primary or secondary amines provides a direct route to 3-(aminomethyl)pyridine derivatives. These compounds are valuable intermediates in the synthesis of a wide range of biologically active molecules.

This protocol describes a general procedure for the N-alkylation of aniline with this compound.

Materials:

-

This compound

-

Aniline

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

To a solution of aniline (1.1 equivalents) in anhydrous DMF, add potassium carbonate (2.0 equivalents).

-

Stir the suspension at room temperature for 15 minutes.

-

Add this compound (1.0 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-(pyridin-3-ylmethyl)aniline.

Trustworthiness and Validation: The progress of the reaction should be monitored by TLC to ensure complete consumption of the starting material. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[9] The appearance of a new singlet in the ¹H NMR spectrum around 4.3 ppm is characteristic of the methylene protons of the newly formed C-N bond.[9]

O-Alkylation: Synthesis of 3-(Aryloxymethyl)pyridine Derivatives

Phenols can be readily O-alkylated with this compound in the presence of a base to yield 3-(aryloxymethyl)pyridine derivatives. These compounds are of interest in medicinal chemistry as potential therapeutic agents.

This protocol provides a general method for the O-alkylation of phenol.

Materials:

-

This compound

-

Phenol

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous acetonitrile

-

Diethyl ether

-

Water

Procedure:

-

In a round-bottom flask, suspend phenol (1.2 equivalents) and cesium carbonate (1.5 equivalents) in anhydrous acetonitrile.

-

Stir the mixture at room temperature for 20 minutes.

-

Add this compound (1.0 equivalent) and stir the reaction at 60 °C for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude product.

-

Purify the product by flash chromatography to obtain 3-(phenoxymethyl)pyridine.

Causality Behind Experimental Choices:

-

Cesium carbonate is a strong base that is effective in deprotonating the phenol, facilitating the nucleophilic attack.

-

Acetonitrile is a suitable polar aprotic solvent for this type of reaction.

-

Heating the reaction mixture increases the reaction rate.

S-Alkylation: Synthesis of 3-(Thiomethyl)pyridine Derivatives

Thiols are excellent nucleophiles and react readily with this compound to form thioethers. This reaction is a reliable method for introducing a 3-pyridylmethylthio group into a molecule.

This protocol details the S-alkylation of thiophenol.

Materials:

-

This compound

-

Thiophenol

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

Procedure:

-

Dissolve thiophenol (1.1 equivalents) in ethanol in a round-bottom flask.

-

Add a solution of sodium hydroxide (1.2 equivalents) in water to the flask.

-

Stir the mixture at room temperature for 15 minutes to form the sodium thiophenolate.

-

Add a solution of this compound (1.0 equivalent) in ethanol to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 30 mL).

-

Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield phenyl(pyridin-3-ylmethyl)sulfane.

Conclusion: A Versatile Tool for Chemical Innovation

This compound has established itself as an indispensable building block in synthetic organic chemistry. Its high reactivity, coupled with the strategic importance of the 3-pyridylmethyl scaffold, makes it a powerful tool for the construction of complex molecules with diverse biological activities. The straightforward protocols for its use in N-, O-, and S-alkylation reactions provide medicinal chemists and drug development professionals with a reliable and efficient means to access novel chemical entities. As the quest for new and improved therapeutics continues, the strategic application of versatile building blocks like this compound will undoubtedly play a pivotal role in shaping the future of medicine.

References

-

Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]

-

Wikipedia. (2023, December 27). SN2 reaction. Retrieved from [Link]

-

BYJU'S. (n.d.). SN2 Reaction Mechanism. Retrieved from [Link]

-

Dalal Institute. (n.d.). The SN2, SN1, Mixed SN1 and SN2, SNi, SN1′, SN2′, SNi′ and SET Mechanisms. Retrieved from [Link]

-

Chemistry Steps. (n.d.). SN2 Reaction Mechanism. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Synthesis of 3-(aminomethyl)pyridine by traceless C3-selective umpolung of 1-amidopyridin-1-ium salts. Retrieved from [Link]

-

PubMed. (2000, January 27). Synthesis and pharmacological characterization of [(125)I]iodomethyllycaconitine ([(125)I]iodo-MLA). A new ligand for the alpha(7) nicotinic acetylcholine receptor. Retrieved from [Link]

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information Synthesis of 3-(Aminomethyl)pyridine by Traceless C3-Selective Umpolung of 1- Amidopyridin-1-ium Salts. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. Retrieved from [Link]

-

Journal of Materials and Environmental Science. (n.d.). Alkylation of Thiols in Green Mediums. Retrieved from [Link]

- Google Patents. (n.d.). EP0419045B1 - Method for alkylation of phenols, and catalyst therefor.

-

ResearchGate. (2016). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis of 3-aminomethyl pyridine. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis of 3-aminomethyl pyridine chalcone derivatives (Scheme-21). Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Synthetic access to thiols: A review. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Retrieved from [Link]

-

Frontiers. (n.d.). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Retrieved from [Link]

-

ResearchGate. (2012, July 11). (PDF) Synthesis of Selective Agonists for the 7 Nicotinic Acetylcholine Receptor with In Situ Click-Chemistry on Acetylcholine-Binding Protein Templates. Retrieved from [Link]

- Google Patents. (n.d.). EP0599688A1 - Process for O-alkylation of phenolic compounds.

-

ResearchGate. (2018). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Support information. Retrieved from [Link]

-

NIH. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Retrieved from [Link]

-

PubMed. (2013, July 3). A highly chemoselective and practical alkynylation of thiols. Retrieved from [Link]

-

CORE. (2015, March 17). NIH Public Access. Retrieved from [Link]

-

MDPI. (2021, January 12). Coal Tar Naphtha Refining: Phenol Alkylation with 1-Hexene and the Impact of Pyridine. Retrieved from [Link]

-

ResearchGate. (2021). Catalytic N-Alkylation of Anilines. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021, September 19). Elucidating an unknown compound using 1H- and 13C-NMR spectral data. Retrieved from [Link]

-

Semantic Scholar. (2018). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy. Retrieved from [Link]

-

ResearchGate. (2010). ChemInform Abstract: (Cyanomethyl)trimethylphosphonium Iodide as Reagent for the Intermolecular S-Alkylation of Thiols with Alcohols. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. CAS 69966-59-2: 3-(iodomethyl)pyridine hydriodide [cymitquimica.com]

- 3. Buy this compound | 69966-59-2 [smolecule.com]

- 4. 3-(碘甲基)吡啶氢碘化物 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. SN2 reaction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. byjus.com [byjus.com]

- 8. SN2 Reaction Mechanism [chemistrysteps.com]

- 9. rsc.org [rsc.org]

The Lynchpin Halogen: An In-depth Technical Guide to the Reactivity of the C-I Bond in 3-(Iodomethyl)pyridine Hydroiodide

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Iodomethyl)pyridine hydroiodide is a pivotal, yet often under-documented, building block in synthetic and medicinal chemistry. Its true value lies in the nuanced reactivity of its carbon-iodine (C-I) bond, a feature that allows for the strategic introduction of the 3-pyridylmethyl moiety into complex molecular architectures. This guide provides an in-depth exploration of the synthesis, physicochemical properties, and critically, the reactivity of this versatile reagent. We will delve into the mechanistic underpinnings of its utility in nucleophilic substitution reactions, provide actionable experimental protocols, and contextualize its application in the landscape of modern drug development.

Introduction: Beyond a Simple Alkyl Halide

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, valued for its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic profile. The introduction of functionalized sidechains onto this ring is a cornerstone of medicinal chemistry. This compound emerges as a superior reagent for this purpose, primarily due to the lability of the C-I bond. Compared to its chloro- and bromo-analogs, the C-I bond is weaker and iodide is an excellent leaving group, facilitating a range of nucleophilic substitution reactions under milder conditions. The hydroiodide salt form enhances its stability and solubility in polar solvents, making it a practical and efficient tool in the synthetic chemist's arsenal.[1][2] This guide will illuminate the fundamental principles that govern the reactivity of this key intermediate.

Synthesis and Physicochemical Characterization

A reliable supply of high-purity starting material is paramount for reproducible synthetic outcomes. This compound is typically synthesized via one of two primary routes.

Synthetic Pathways

The most common and efficient methods for the preparation of this compound are the Finkelstein-type halogen exchange from a more readily available precursor or the direct conversion of an alcohol.

-

Halogen Exchange from 3-(Chloromethyl)pyridine: This is a widely used method that leverages the greater nucleophilicity of iodide to displace chloride. The reaction is typically carried out in a polar aprotic solvent.[1]

-

Iodination of 3-Pyridinemethanol: This route involves the direct conversion of the hydroxyl group to an iodide.[1][3] This can be achieved using various iodinating agents, with hydroiodic acid being a common choice.

Below is a representative workflow for the synthesis from 3-pyridinemethanol.

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from 3-Pyridinemethanol

-

Materials:

-

3-Pyridinemethanol (1.0 eq)

-

Hydroiodic acid (57% in H₂O, 3.0 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

-

-

Procedure:

-

To a stirred solution of 3-pyridinemethanol in a round-bottom flask, add hydroiodic acid dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by adding saturated NaHCO₃ solution until the effervescence ceases.

-

Extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield this compound as a crystalline solid.

-

Physicochemical and Spectroscopic Data

The accurate characterization of this compound is crucial for its effective use.

| Property | Value | Source |

| Molecular Formula | C₆H₇I₂N | [1][4] |

| Molecular Weight | 346.94 g/mol | [1][4] |

| Appearance | White to off-white crystalline solid | [1][3] |

| Melting Point | 191-195 °C | [1] |

| Solubility | Soluble in water and polar organic solvents | [2][3] |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~9.0 (s, 1H, H-2), ~8.8 (d, 1H, H-6), ~8.2 (d, 1H, H-4), ~7.8 (t, 1H, H-5), ~4.8 (s, 2H, -CH₂I) | [1] (Interpreted) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): ~145-150 (C-2, C-6), ~140 (C-4), ~125 (C-5), ~135 (C-3), ~5 (-CH₂I) | [1] (Interpreted) |

| IR (KBr, cm⁻¹) | ~3100-3000 (Ar C-H stretch), ~1600 (C=C stretch), ~1200 (C-N stretch), ~550 (C-I stretch) | [1] (Interpreted) |

| MS (ESI+) | m/z 347 [M+H]⁺ | [1] |

Note: NMR chemical shifts are approximate and can be influenced by solvent and concentration. The protonation of the pyridine nitrogen by HI leads to a significant downfield shift of the aromatic protons compared to the free base.[1][5]

The Heart of the Matter: Reactivity of the C-I Bond

The synthetic utility of this compound is overwhelmingly dictated by the reactivity of the C-I bond in nucleophilic substitution reactions, which typically proceed via an Sₙ2 mechanism.

Mechanistic Considerations

Several factors contribute to the high reactivity of the C-I bond:

-

Excellent Leaving Group: The iodide ion (I⁻) is a superb leaving group due to its large size, high polarizability, and the weakness of the C-I bond. The stability of the resulting iodide anion in solution drives the reaction forward.

-

Steric Accessibility: The methylene (-CH₂-) spacer between the pyridine ring and the iodine atom ensures that the electrophilic carbon is sterically accessible to a wide range of nucleophiles.

-

Influence of the Pyridine Ring: The electron-withdrawing nature of the protonated pyridine ring can slightly activate the benzylic-like position, further facilitating nucleophilic attack.

Caption: Key factors contributing to the reactivity of the C-I bond.

Common Nucleophilic Substitution Reactions

The electrophilic nature of the iodomethyl group allows for reactions with a diverse array of nucleophiles.

-

N-Alkylation: Amines (primary, secondary, and heterocyclic) readily displace the iodide to form the corresponding 3-(aminomethyl)pyridine derivatives. This is a cornerstone reaction in the synthesis of many biologically active compounds.

-

O-Alkylation: Alcohols and phenols, typically deprotonated with a mild base, can be used to form ethers.

-

S-Alkylation: Thiols are excellent nucleophiles and react smoothly to yield thioethers.

-

C-Alkylation: Carbanions, such as those derived from malonic esters or other activated methylene compounds, can be used to form new carbon-carbon bonds.

Application in Drug Development: A Case Study

The 3-pyridylmethyl moiety is a key structural motif in numerous pharmaceuticals. While direct synthetic routes from proprietary drug discovery programs are often not published in detail, we can infer the utility of this compound by examining the structures of marketed drugs. A compelling example is its potential application in the synthesis of Ipratropium Bromide , an anticholinergic drug used to treat chronic obstructive pulmonary disease (COPD).[6][7]

The core structure of Ipratropium contains a tropane scaffold N-alkylated with an isopropyl group. A plausible synthetic disconnection suggests that a precursor to Ipratropium could be synthesized by reacting a suitable tropane-based nucleophile with an electrophilic source of the 3-pyridylmethyl group. While the industrial synthesis may utilize the more economical 3-(chloromethyl)pyridine, the higher reactivity of this compound makes it an excellent candidate for laboratory-scale synthesis and process optimization where milder conditions and higher yields are desired.

Plausible Synthetic Step for an Ipratropium Precursor

-

Objective: To illustrate the N-alkylation of a tropane derivative using this compound.

-

Reaction:

-

The tropane derivative (acting as a secondary amine nucleophile) is dissolved in a polar aprotic solvent such as DMF or acetonitrile.

-

A non-nucleophilic base (e.g., potassium carbonate or triethylamine) is added to neutralize the hydroiodide and deprotonate the tropane nitrogen.

-

This compound (1.0 - 1.2 equivalents) is added to the reaction mixture.

-

The reaction is stirred at room temperature or gently heated until completion, monitored by TLC or LC-MS.

-

Standard aqueous work-up and purification by column chromatography would yield the desired N-(3-pyridylmethyl)tropane derivative, a key intermediate for further elaboration into Ipratropium.

-

Conclusion and Future Outlook

This compound is a potent and versatile reagent whose utility is centered on the predictable and efficient reactivity of its C-I bond. Its ability to participate in a wide range of nucleophilic substitution reactions makes it an invaluable tool for introducing the 3-pyridylmethyl scaffold, a privileged structure in medicinal chemistry. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, empowers researchers and drug development professionals to leverage this key intermediate for the efficient construction of novel and complex molecular entities with therapeutic potential. As the demand for more sophisticated and targeted therapeutics grows, the strategic application of well-characterized and highly reactive building blocks like this compound will continue to be a cornerstone of successful drug discovery programs.

References

-

Gpatindia. (2020, March 30). IPRATROPIUM BROMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

-

YouTube. (2023, April 10). 7. Synthesis of Ipratropium bromide | Medicinal Chemistry -I | B. Pharm IV Semester. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Support information. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(iodomethyl)pyridine hydriodide (C6H6IN). Retrieved from [Link]

- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.).

-

YouTube. (2019, May 20). SYNTHESIS OF IPRATROPIUM BROMIDE | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM. Retrieved from [Link]

- Google Patents. (n.d.). CN111269226B - Synthesis method of ipratropium bromide.

- Google Patents. (n.d.). CN107033140A - A kind of new method for preparing Ipratropium Bromide.

-

ChemBK. (2024, April 9). 3-(IODOMETHYL)PYRIDINE HYDRIODIDE. Retrieved from [Link]

Sources

- 1. Buy this compound | 69966-59-2 [smolecule.com]

- 2. CAS 69966-59-2: 3-(iodomethyl)pyridine hydriodide [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. chemscene.com [chemscene.com]

- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 6. IPRATROPIUM BROMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 7. youtube.com [youtube.com]

A Comprehensive Technical Guide to 3-(Iodomethyl)pyridine Hydroiodide for Researchers and Drug Development Professionals

This guide provides an in-depth overview of 3-(Iodomethyl)pyridine hydroiodide, a key building block in modern medicinal chemistry. We will explore its commercial availability, key suppliers, quality considerations, and safe handling protocols. Furthermore, this guide will delve into its synthetic pathways and showcase its application in the development of novel therapeutics, offering valuable insights for researchers and professionals in the field of drug discovery.

Introduction: The Significance of this compound in Organic Synthesis

This compound (CAS No. 69966-59-2) is a halogenated heterocyclic compound that has emerged as a valuable reagent in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its structure, featuring a pyridine ring substituted with a reactive iodomethyl group, makes it an excellent electrophile for nucleophilic substitution reactions.[1][2] This reactivity allows for the facile introduction of the 3-pyridylmethyl moiety into a wide range of molecular scaffolds, a common motif in many biologically active compounds. The hydroiodide salt form enhances its stability and solubility in polar solvents.[2][3]